Muscopyridine
Overview
Description
Muscopyridine is a macrocyclic compound that belongs to the family of metapyridinophanes. It was originally isolated from crude musk, which is known for its strong animalic scent. This compound is a key component in distinguishing natural musk from artificial musk samples due to its unique olfactory properties .
Scientific Research Applications
Muscopyridine has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Muscopyridine can be synthesized through various methods. One notable method involves the cross-coupling reaction. In this process, a solution of di-Grignard reagent in tetrahydrofuran is slowly added to a mixture of dichloropyridine in tetrahydrofuran containing a catalytic amount of nickel (II) chloride complexed with 1,3-bis(diphenylphosphino)propane. The reaction mixture is stirred at 35-40 degrees Celsius for up to 20 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned cross-coupling method. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Muscopyridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: Substituted this compound derivatives with various functional groups
Mechanism of Action
The mechanism of action of muscopyridine involves its interaction with olfactory receptors, which are responsible for the perception of its characteristic scent. The molecular targets include specific receptors in the olfactory system that bind to this compound, triggering a signal transduction pathway that results in the perception of its animalic odor .
Comparison with Similar Compounds
Muscopyridine is often compared with other macrocyclic compounds such as muscone and civetone. These compounds share similar structural features and olfactory properties but differ in their specific chemical structures and sources:
Muscone: A macrocyclic ketone found in natural musk with a similar scent profile.
Civetone: Another macrocyclic compound with a musky odor, derived from the secretion of the African civet
This compound is unique due to its pyridine ring, which distinguishes it from muscone and civetone, both of which lack this feature .
Properties
IUPAC Name |
(3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-14-9-6-4-2-3-5-7-10-15-11-8-12-16(13-14)17-15/h8,11-12,14H,2-7,9-10,13H2,1H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNKABOILQOFDL-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCCC2=NC(=CC=C2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCCCCCC2=NC(=CC=C2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964514 | |
Record name | 3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501-08-6 | |
Record name | Muscopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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